molecular formula C23H20FNO4 B215655 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate

2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate

Cat. No. B215655
M. Wt: 393.4 g/mol
InChI Key: GXNDANCLYIYFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate, also known as FNOP, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. FNOP is a derivative of the amino acid tryptophan and has been found to exhibit promising properties in the areas of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate is not fully understood, but it is believed to work by interacting with various proteins and enzymes in the body. 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body. By inhibiting COX-2, 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate may help to reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate can inhibit the activity of COX-2, reduce the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes. In vivo studies have shown that 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate in lab experiments is its ability to cross the blood-brain barrier, making it a promising candidate for drug delivery to the brain. Another advantage is its anti-inflammatory and antioxidant properties, which may help to reduce inflammation and oxidative stress in experimental models of disease. One limitation of using 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for research involving 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate. One direction is to further investigate its potential as a drug delivery system for the treatment of brain diseases. Another direction is to study its effects on other enzymes and proteins in the body, as well as its potential interactions with other drugs. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate and its potential applications in various fields.

Synthesis Methods

2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate can be synthesized through a multistep process involving the reaction of tryptophan with various reagents. One such method involves the reaction of tryptophan with 4-fluorobenzaldehyde, followed by the addition of diethyl oxalate and 1-naphthylamine. The resulting product is then treated with acetic anhydride and purified to obtain 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate has been studied extensively for its potential applications in various fields. In medicine, 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In biochemistry, 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate has been used as a tool for studying protein-ligand interactions and enzyme activity. In pharmacology, 2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 5-(1-naphthylamino)-5-oxopentanoate

Molecular Formula

C23H20FNO4

Molecular Weight

393.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(naphthalen-1-ylamino)-5-oxopentanoate

InChI

InChI=1S/C23H20FNO4/c24-18-13-11-17(12-14-18)21(26)15-29-23(28)10-4-9-22(27)25-20-8-3-6-16-5-1-2-7-19(16)20/h1-3,5-8,11-14H,4,9-10,15H2,(H,25,27)

InChI Key

GXNDANCLYIYFRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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